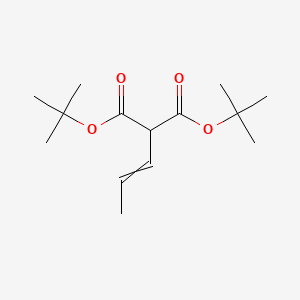
Di-tert-butyl (prop-1-en-1-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl (prop-1-en-1-yl)propanedioate is an organic compound with the molecular formula C11H20O4. It is a derivative of propanedioic acid, where two tert-butyl groups and a prop-1-en-1-yl group are attached to the central carbon atoms. This compound is known for its applications in organic synthesis and as a precursor in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl (prop-1-en-1-yl)propanedioate can be synthesized through the esterification of propanedioic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized for maximum yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl (prop-1-en-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Di-tert-butyl (prop-1-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of di-tert-butyl (prop-1-en-1-yl)propanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the active propanedioic acid, which can then participate in various biochemical pathways. The prop-1-en-1-yl group can also interact with enzymes and other proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl malonate: Similar structure but lacks the prop-1-en-1-yl group.
Diethyl malonate: Similar ester groups but with ethyl instead of tert-butyl groups.
Dimethyl malonate: Similar ester groups but with methyl instead of tert-butyl groups.
Uniqueness
Di-tert-butyl (prop-1-en-1-yl)propanedioate is unique due to the presence of both tert-butyl and prop-1-en-1-yl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in organic synthesis and various industrial applications.
Properties
CAS No. |
62631-25-8 |
|---|---|
Molecular Formula |
C14H24O4 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
ditert-butyl 2-prop-1-enylpropanedioate |
InChI |
InChI=1S/C14H24O4/c1-8-9-10(11(15)17-13(2,3)4)12(16)18-14(5,6)7/h8-10H,1-7H3 |
InChI Key |
NUTFOOQQRHTXGH-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















